1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
This compound features a piperazine core substituted with a 3-chlorophenylcarbonyl group at the 1-position and a propan-1-one chain terminating in a 1H-indol-3-yl moiety. Its molecular formula is C21H20ClN3O2, with a molecular weight of 381.86 g/mol. The indole and piperazine motifs are pharmacologically significant, often associated with central nervous system (CNS) activity and receptor binding.
Properties
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWLCTKJDPVNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, including the formation of the indole and piperazine rings, followed by their coupling. One common method involves the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-[(3-chlorophenyl)carbonyl]piperazine. This intermediate is then reacted with 1H-indole-3-propanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and exhibiting psychoactive effects. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these receptors .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogues (e.g., 391.47 g/mol compound in ), favoring CNS penetration.
- Synthetic Feasibility : Yields for analogues (e.g., 85–88% in ) suggest robust synthetic routes, likely applicable to the target compound.
Research Findings
Table 2: Comparative Pharmacokinetic Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
